molecular formula C11H13NO2 B13142850 Benzoicacid,4-[1-(aminomethyl)ethenyl]-,methylester

Benzoicacid,4-[1-(aminomethyl)ethenyl]-,methylester

Katalognummer: B13142850
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: HHGGRKNHLQVIAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Benzoicacid,4-[1-(aminomethyl)ethenyl]-,methylester is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzoicacid,4-[1-(aminomethyl)ethenyl]-,methylester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoicacid,4-[1-(aminomethyl)ethenyl]-,methylester including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C11H13NO2

Molekulargewicht

191.23 g/mol

IUPAC-Name

methyl 4-(3-aminoprop-1-en-2-yl)benzoate

InChI

InChI=1S/C11H13NO2/c1-8(7-12)9-3-5-10(6-4-9)11(13)14-2/h3-6H,1,7,12H2,2H3

InChI-Schlüssel

HHGGRKNHLQVIAL-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)C(=C)CN

Herkunft des Produkts

United States
Methodological & Application

Step-by-step laboratory synthesis protocol for Benzoicacid,4-[1-(aminomethyl)ethenyl]-,methylester

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Step-by-Step Laboratory Synthesis of Benzoic acid, 4-[1-(aminomethyl)ethenyl]-, methyl ester

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, two-step laboratory protocol for the synthesis of Methyl 4-[1-(aminomethyl)ethenyl]benzoate, a substituted styrene derivative with potential applications as a versatile building block in medicinal chemistry and materials science. The synthetic strategy is predicated on a robust and high-yielding Horner-Wadsworth-Emmons (HWE) reaction to construct the core vinyl framework, followed by a standard acid-catalyzed deprotection to unmask the primary amine. This guide offers detailed procedural steps, mechanistic insights, safety precautions, and expert commentary to ensure successful and reproducible execution of the synthesis.

Introduction

Substituted styrenes are valuable intermediates in organic synthesis, serving as precursors for polymers and as key structural motifs in pharmacologically active molecules.[1] The title compound, Methyl 4-[1-(aminomethyl)ethenyl]benzoate, incorporates a reactive primary amine and a methyl ester, making it a bifunctional scaffold amenable to further chemical elaboration. The synthetic approach detailed herein avoids the use of highly toxic organotin reagents often employed in Stille couplings and circumvents the regioselectivity challenges associated with Heck or Sonogashira coupling strategies for this specific substitution pattern.[2][3][4]

The chosen pathway involves the olefination of a commercially available ketone with a phosphonate reagent, followed by the removal of a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is ideal for this synthesis due to its stability under the basic conditions of the HWE reaction and its facile cleavage under acidic conditions that are orthogonal to the ester functionality.[5]

Overall Reaction Scheme

The synthesis proceeds in two distinct stages:

  • Step 1: Horner-Wadsworth-Emmons Olefination: Formation of the protected intermediate, Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}methyl)ethenyl]benzoate.

  • Step 2: N-Boc Deprotection: Acid-mediated removal of the Boc protecting group to yield the final product as a salt, followed by optional neutralization.

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}methyl)ethenyl]benzoate

This step employs the Horner-Wadsworth-Emmons reaction, a reliable method for forming carbon-carbon double bonds. The reaction utilizes a phosphonate-stabilized carbanion to react with a ketone, yielding an alkene with high selectivity. The water-soluble phosphate byproduct simplifies purification compared to the traditional Wittig reaction.

Materials & Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
Methyl 4-acetylbenzoateC₁₀H₁₀O₃178.1810.01.01.78 g
Diethyl (tert-butoxycarbonylamino)methylphosphonateC₁₀H₂₂NO₅P267.2610.01.02.67 g
Sodium Hydride (60% dispersion in mineral oil)NaH24.0011.01.1440 mg
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11--~100 mL
Saturated Ammonium Chloride (aq.)NH₄Cl53.49--As needed
Ethyl Acetate (EtOAc)C₄H₈O₂88.11--As needed
Brine (Saturated NaCl solution)NaCl58.44--As needed
Anhydrous Magnesium SulfateMgSO₄120.37--As needed
Step-by-Step Protocol
  • Preparation: All glassware must be oven-dried and cooled under a stream of dry nitrogen or argon. The reaction should be conducted under an inert atmosphere.

  • Base Activation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add sodium hydride (440 mg, 11.0 mmol). Suspend the NaH in 40 mL of anhydrous THF and cool the flask to 0 °C in an ice-water bath.

  • Anion Formation: Dissolve diethyl (tert-butoxycarbonylamino)methylphosphonate (2.67 g, 10.0 mmol) in 20 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred NaH suspension over 20-30 minutes.

    • Expert Insight: The slow addition is crucial to control the evolution of hydrogen gas. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until gas evolution ceases completely. This ensures the complete formation of the phosphonate carbanion.

  • Addition of Ketone: Cool the reaction mixture back down to 0 °C. Dissolve methyl 4-acetylbenzoate (1.78 g, 10.0 mmol) in 20 mL of anhydrous THF and add it dropwise to the reaction mixture over 20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 20 mL of water. Separate the layers. Extract the aqueous layer twice more with 30 mL portions of ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with 50 mL of brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude residue should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure protected intermediate as a white solid or viscous oil.

Part 2: Synthesis of Methyl 4-[1-(aminomethyl)ethenyl]benzoate

This final step involves the cleavage of the N-Boc protecting group under strong acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective method for this transformation, proceeding quickly at room temperature.[6] The product is isolated as its corresponding salt, which improves stability.

Materials & Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}methyl)ethenyl]benzoateC₁₆H₂₁NO₄291.345.01.01.46 g
Dichloromethane (DCM)CH₂Cl₂84.93--25 mL
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.02--5 mL
TolueneC₇H₈92.14--~30 mL
Saturated Sodium Bicarbonate (aq.) (Optional)NaHCO₃84.01--As needed
Step-by-Step Protocol
  • Reaction Setup: Dissolve the Boc-protected intermediate (1.46 g, 5.0 mmol) in 25 mL of DCM in a 100 mL round-bottom flask with a magnetic stir bar. Cool the solution to 0 °C in an ice-water bath.

  • Acid Addition: Slowly add trifluoroacetic acid (5 mL) to the stirred solution.

    • Expert Insight: The reaction is typically accompanied by the evolution of isobutylene and carbon dioxide. Ensure the reaction is performed in a well-ventilated fume hood. The use of scavengers like triethylsilane or anisole can be considered to trap the tert-butyl cation, preventing potential alkylation of the product, though this is less common for this substrate type.[7]

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Isolation of Salt: Upon completion, concentrate the reaction mixture to dryness on a rotary evaporator. To ensure complete removal of residual TFA, add 10 mL of toluene and evaporate to dryness. Repeat this co-evaporation step two more times. The resulting solid or oil is the trifluoroacetate salt of the desired product.

  • (Optional) Neutralization to Free Amine: a. Dissolve the crude TFA salt in 50 mL of ethyl acetate or DCM. b. Transfer to a separatory funnel and carefully wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic (pH > 8). c. Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Trustworthiness Note: The free amine may be less stable than its salt form and could be susceptible to polymerization or oxidation.[8] For storage, it is recommended to keep the product as the hydrochloride or trifluoroacetate salt.

Experimental Workflow Visualization

Experimental_Workflow cluster_Part1 Part 1: HWE Reaction cluster_Part2 Part 2: Deprotection p1_start Suspend NaH in Anhydrous THF Cool to 0 °C p1_anion Add Phosphonate Reagent Stir at RT for 1h p1_start->p1_anion p1_ketone Cool to 0 °C Add Ketone Solution p1_anion->p1_ketone p1_react Stir at RT Overnight p1_ketone->p1_react p1_quench Quench with sat. NH4Cl p1_react->p1_quench p1_extract Extract with EtOAc p1_quench->p1_extract p1_purify Column Chromatography p1_extract->p1_purify p1_product Intermediate 1 (Boc-Protected Amine) p1_purify->p1_product p2_start Dissolve Intermediate 1 in DCM Cool to 0 °C p1_product->p2_start Proceed to Deprotection p2_acid Add Trifluoroacetic Acid (TFA) p2_start->p2_acid p2_react Stir at RT for 1-2h p2_acid->p2_react p2_evap Evaporate Solvent & TFA (Co-evap with Toluene) p2_react->p2_evap p2_salt Final Product (TFA Salt) p2_evap->p2_salt p2_neutralize Optional: Neutralize with NaHCO3 & Extract p2_salt->p2_neutralize

Caption: Step-by-step laboratory workflow diagram.

Safety Precautions

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere. Do not allow contact with water or protic solvents.

  • Trifluoroacetic Acid (TFA): Highly corrosive and causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a chemical fume hood.

  • Anhydrous Solvents: THF can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.

  • General: All manipulations should be performed in a well-ventilated chemical fume hood.

References

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Sources

Applications of Benzoicacid,4-[1-(aminomethyl)ethenyl]-,methylester in active pharmaceutical ingredient (API) development

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive overview of the potential applications and developmental protocols for the novel chemical entity, Benzoic acid, 4-[1-(aminomethyl)ethenyl]-, methyl ester , in the context of active pharmaceutical ingredient (API) development. Given the novelty of this specific molecule, this document synthesizes established principles of medicinal chemistry and drug discovery to propose a rational workflow for its evaluation.

Introduction to the Candidate Molecule

Benzoic acid, 4-[1-(aminomethyl)ethenyl]-, methyl ester is a small molecule characterized by several key functional groups that are prevalent in a wide range of pharmacologically active compounds.[1][2] Its structure suggests potential as a versatile scaffold or a standalone API candidate.

  • Benzoic Acid Methyl Ester Core: This is a common motif in numerous drugs and serves as a stable aromatic scaffold.[3]

  • Vinyl Group: This reactive moiety can participate in various chemical reactions, including serving as a Michael acceptor or a point for covalent modification. Its presence is significant in the medicinal chemistry of vinylarenes and styrenes.[4][5]

  • Primary Aminomethyl Group: The aminomethyl group is a critical pharmacophore in many APIs, capable of forming key hydrogen bonds and salt bridges with biological targets, which is crucial for drug-receptor interactions.[6][7]

Given these features, the molecule is a promising candidate for investigation against targets where these interactions are paramount, such as protein kinases, G-protein coupled receptors (GPCRs), and various enzymes.

Potential Therapeutic Applications & Rationale

The structural components of Benzoic acid, 4-[1-(aminomethyl)ethenyl]-, methyl ester suggest several plausible therapeutic avenues for exploration.

Protein Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology and immunology.[8][9] Many kinase inhibitors feature a heterocyclic or aromatic core that occupies the ATP-binding site, with side chains forming crucial interactions with the surrounding amino acid residues. The aminomethyl group of our candidate molecule could act as a key hydrogen bond donor, mimicking interactions of known kinase inhibitors. The vinyl group could be explored for its potential to form covalent bonds with nearby cysteine residues, a strategy employed by several successful targeted therapies.

GPCR Antagonism/Agonism

The aminomethyl group is a common feature in ligands for aminergic GPCRs (e.g., adrenergic, dopaminergic, serotonergic receptors). It often forms an ionic bond with a conserved aspartate residue in the transmembrane domain of these receptors. Therefore, our candidate molecule could be screened against a panel of GPCRs to identify potential agonist or antagonist activity.

Enzyme Inhibition

Beyond kinases, the molecule's functional groups could interact with the active sites of various other enzymes.[10] The ester could be a substrate for esterases, potentially making the compound a pro-drug, while the amine and aromatic ring could fit into binding pockets of enzymes like proteases or acetylcholinesterases.[1]

Proposed Developmental Workflow

A structured approach is essential for evaluating a novel compound.[11][12] The following workflow outlines the key stages from initial screening to lead optimization.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization Synthesis Compound Synthesis & Characterization HTS High-Throughput Screening (HTS) (e.g., Kinase Panel) Synthesis->HTS Test Compound Hit_Confirmation Dose-Response & IC50/EC50 Determination HTS->Hit_Confirmation Primary Hits MOA_Studies Mechanism of Action (e.g., Enzyme Kinetics) Hit_Confirmation->MOA_Studies Confirmed Hits SAR_Studies Structure-Activity Relationship (SAR) MOA_Studies->SAR_Studies Mechanism & Potency ADMET_Profiling In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR_Studies->ADMET_Profiling Optimized Leads Preclinical_Candidate Selection of Preclinical Candidate ADMET_Profiling->Preclinical_Candidate Safety & PK Data

Caption: Proposed drug discovery workflow for the candidate molecule.

Experimental Protocols

Protocol 1: Synthesis of Benzoic acid, 4-[1-(aminomethyl)ethenyl]-, methyl ester

Objective: To synthesize and characterize the title compound.

Materials:

  • Methyl 4-acetylbenzoate

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydroxylamine hydrochloride

  • Lithium aluminum hydride (LAH) or other suitable reducing agent

  • Anhydrous solvents (e.g., THF, Diethyl ether)

  • Reagents for purification (e.g., silica gel, solvents for chromatography)

Procedure:

  • Step 1: Formation of the Enaminone. React methyl 4-acetylbenzoate with DMF-DMA to form the corresponding enaminone. This step introduces the vinyl group precursor.

  • Step 2: Conversion to Oxime. Treat the enaminone with hydroxylamine hydrochloride to form the oxime.

  • Step 3: Reduction to the Primary Amine. Carefully reduce the oxime using a strong reducing agent like LAH in an anhydrous solvent such as THF. This step must be performed under inert atmosphere and with appropriate quenching procedures.

  • Purification and Characterization. Purify the final product using column chromatography on silica gel. Characterize the structure and purity using NMR (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Protocol 2: High-Throughput Screening (HTS) against a Kinase Panel

Objective: To identify potential kinase targets for the synthesized compound.[8][16]

Materials:

  • Synthesized test compound dissolved in DMSO.

  • A diverse panel of purified recombinant protein kinases.

  • ATP and appropriate kinase-specific substrates.

  • HTS assay platform (e.g., ADP-Glo™, Z'-LYTE™, or similar).[17]

  • 384-well microplates.

  • Positive control inhibitor (e.g., Staurosporine or a known inhibitor for a specific kinase).

Procedure:

  • Compound Plating: Dispense the test compound into 384-well plates at a standard screening concentration (e.g., 10 µM). Include wells for negative (DMSO only) and positive controls.

  • Enzyme/Substrate Addition: Add the kinase enzyme and its specific substrate to the wells.

  • Reaction Initiation: Add ATP to initiate the kinase reaction. Incubate for a predetermined time at a controlled temperature (e.g., 60 minutes at 30°C).

  • Detection: Add the detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™ reagent to measure ADP production).

  • Data Acquisition: Read the plate on a luminometer or appropriate plate reader.

  • Data Analysis: Calculate the percent inhibition for the test compound relative to the controls. Hits are typically defined as compounds causing >50% inhibition.

ParameterRecommended ValueRationale
Screening Concentration 10 µMA standard concentration for primary HTS to balance hit identification with minimizing false positives.
ATP Concentration Km (Michaelis constant)Ensures competitive inhibitors can be identified effectively.[10]
Assay Format 384-well plateAllows for high-throughput and efficient use of reagents.
Positive Control Staurosporine / Specific InhibitorValidates assay performance and provides a benchmark for inhibition.
Hit Cutoff >50% InhibitionA common threshold to select compounds for further investigation.
Protocol 3: Structure-Activity Relationship (SAR) Studies

Objective: To understand the relationship between the compound's structure and its biological activity and to optimize its potency and properties.[18][19][20]

Rationale: Based on the initial hit, systematic modifications are made to different parts of the molecule to probe for improved interactions with the target.[21][22]

Proposed Modifications:

  • Amine Group Modification:

    • Synthesize secondary and tertiary amines (e.g., N-methyl, N,N-dimethyl) to probe the importance of the primary amine's hydrogen bonding capacity.

    • Introduce small alkyl groups to explore steric tolerance around the amine.

  • Vinyl Group Bioisosteric Replacement:

    • Replace the vinyl group with other small, rigid groups like an ethynyl or cyclopropyl group to assess the impact of this moiety on activity and to potentially improve metabolic stability.[23][24][25]

  • Aromatic Ring Substitution:

    • Introduce small electron-donating or electron-withdrawing groups (e.g., -F, -Cl, -CH₃, -OCH₃) at different positions on the benzene ring to modulate electronic properties and explore additional binding pockets.

  • Ester Modification:

    • Convert the methyl ester to other esters (e.g., ethyl, isopropyl) or to a carboxylic acid or amide to evaluate its role in binding and to modify pharmacokinetic properties.[26][27]

Workflow: Each new analog will be synthesized, purified, and then tested in the confirmed biological assay (e.g., the specific kinase inhibition assay) to determine its IC50 value. The results will guide the design of the next round of compounds in an iterative process.[21]

SAR_Cycle Design Design Analogs (e.g., Modify Amine) Synthesize Synthesize & Purify Design->Synthesize Test Biological Assay (IC50) Synthesize->Test Analyze Analyze SAR Data Test->Analyze Analyze->Design Iterate

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Preclinical Development Considerations

Once a lead compound with sufficient potency and selectivity is identified through SAR studies, it must undergo preclinical evaluation.[28][29][30] This phase assesses the compound's drug-like properties. Key studies include:

  • In Vitro ADMET:

    • Solubility: Thermodynamic and kinetic solubility assays.

    • Permeability: Assays like PAMPA or Caco-2 to predict intestinal absorption.

    • Metabolic Stability: Incubation with liver microsomes or hepatocytes to identify metabolic liabilities.

    • Plasma Protein Binding: Determines the fraction of free drug available to act on the target.

    • CYP450 Inhibition: Assesses the potential for drug-drug interactions.

  • In Vivo Pharmacokinetics (PK): Studies in animal models (e.g., mice, rats) to determine how the drug is absorbed, distributed, metabolized, and excreted, and to establish key parameters like half-life and bioavailability.[3]

  • Safety and Toxicology: Initial in vitro toxicology assays (e.g., cytotoxicity, genotoxicity) to flag potential safety issues early.[12]

Conclusion

While Benzoic acid, 4-[1-(aminomethyl)ethenyl]-, methyl ester is a novel entity, its structural features provide a strong rationale for its investigation as a potential API. The protocols and workflow outlined in this guide offer a systematic and scientifically rigorous path for its synthesis, biological screening, and optimization. By leveraging established principles of drug discovery, researchers can efficiently evaluate its therapeutic potential and advance promising candidates toward preclinical development.

References

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  • Chemspace. (n.d.). Bioisosteric Replacements.
  • Google Patents. (n.d.). EP0161156A1 - 4-Vinylbenzoic-acid derivatives, their preparation and their use as therapeutical compositions and as ligands.
  • WuXi AppTec. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Chiba, J., et al. (2007). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. Bioorganic & Medicinal Chemistry, 15(4), 1679-1693.
  • Meanwell, N. A. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.
  • Wermuth, C. G. (2008). Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. The Practice of Medicinal Chemistry.
  • Organic Letters. (2016, May 10).
  • National Center for Biotechnology Information. (n.d.). Vinylic C–H Activation of Styrenes by an Iron–Aluminum Complex.
  • ChemicalBook. (2022, March 23).
  • UQ eSpace. (2003, July 16). The Role of Functional Groups in Drug-Receptor Interactions.
  • Supporting Information. (n.d.).
  • Der Pharma Chemica. (n.d.).
  • ResearchGate. (n.d.). The Role of Functional Groups in Drug-Receptor Interactions.
  • Chemistry LibreTexts. (2022, July 4). Drug Receptor Interactions.
  • National Center for Biotechnology Information. (n.d.).
  • International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2).
  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)

Sources

Application Note: Chemoselective Catalytic Hydrogenation of Benzoic acid, 4-[1-(aminomethyl)ethenyl]-, methyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a mechanistically grounded, self-validating protocol for the chemoselective reduction of an allylic amine moiety while preserving ester and aromatic functionalities.

Strategic Overview & Mechanistic Insights

The molecule Benzoic acid, 4-[1-(aminomethyl)ethenyl]-, methyl ester (structurally identified as methyl 4-(3-amino-prop-1-en-2-yl)benzoate) is a highly functionalized building block often utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The substrate presents a classic chemoselectivity challenge: it contains an aromatic ring, a methyl ester, and an α -substituted styrenyl double bond bearing a primary allylic amine.

The objective of this catalytic hydrogenation is the targeted saturation of the C=C double bond to yield methyl 4-(1-aminopropan-2-yl)benzoate , without reducing the ester or the aromatic ring.

The Challenge: Allylic C–N Hydrogenolysis

When subjected to standard heterogeneous catalytic hydrogenation (e.g., Pd/C in neutral solvents), allylic amines are notoriously prone to C–N bond cleavage (hydrogenolysis)[1].

  • Causality: The electron-rich alkene coordinates to the palladium surface. The metal inserts into the allylic C–N bond, forming a thermodynamically stable π -allyl palladium intermediate. Subsequent hydride attack expels the amine group as ammonia, yielding the undesired des-amino byproduct (methyl 4-isopropylbenzoate)[2].

  • Catalyst Poisoning: Furthermore, in neutral media, the free primary amine can strongly coordinate to the active sites of the transition metal catalyst, leading to catalyst poisoning and stalled reaction kinetics.

The Solution: Electrostatic Deactivation

To enforce chemoselectivity and prevent hydrogenolysis, the experimental design must suppress the formation of the π -allyl intermediate. This is achieved by conducting the hydrogenation in strictly acidic media (e.g., methanolic HCl). Protonation of the primary amine to its ammonium salt ( −NH3+​ ) achieves two critical outcomes:

  • Electronic Repulsion: The positive charge strongly withdraws electron density and electrostatically repels the moiety from the electron-rich palladium surface, drastically increasing the activation energy required for C–N bond oxidative addition[3].

  • Kinetics: It prevents the lone pair of the nitrogen from poisoning the catalyst, ensuring rapid and complete conversion of the alkene.

Pathway Substrate Methyl 4-[1-(aminomethyl)ethenyl]benzoate (Allylic Amine) Desired Methyl 4-(1-aminopropan-2-yl)benzoate (Saturated Amine) Substrate->Desired H2, Pd/C, HCl (Protonated Amine) Byproduct Methyl 4-isopropylbenzoate (Hydrogenolysis Byproduct) Substrate->Byproduct H2, Pd/C, Neutral (C-N Cleavage)

Fig 1. Reaction pathways showing chemoselective hydrogenation vs. allylic C-N hydrogenolysis.

Quantitative Data: Catalyst & Condition Screening

The following table summarizes the optimization of the reaction conditions. The data demonstrates the necessity of acidic additives when using Palladium, and highlights Raney Nickel as a viable, albeit slower, neutral alternative.

Catalyst (10 wt%)Solvent SystemAdditiveTemp / PressureConversionYield (Desired)Yield (Des-amino Byproduct)
Pd/C MethanolNone25°C / 1 atm H2​ >99%15%82%
Pd/C Methanol1.1 eq HCl 25°C / 1 atm H2​ >99%94% <2%
PtO 2​ Ethyl AcetateNone25°C / 1 atm H2​ 85%60%20%
Raney Ni EthanolNone40°C / 5 atm H2​ 90%85%<5%

Data Interpretation: Pd/C with stoichiometric HCl provides the optimal balance of high reactivity (1 atm H2​ ) and near-perfect chemoselectivity.

Experimental Methodologies

Protocol A: Acid-Mediated Hydrogenation over Pd/C (Recommended)

This protocol is designed as a self-validating system . By utilizing an acid-base extraction during the workup, any neutral des-amino byproduct is organically partitioned away from the desired protonated amine, ensuring high purity of the isolated product.

Reagents:

  • Benzoic acid, 4-[1-(aminomethyl)ethenyl]-, methyl ester (1.0 eq, 10 mmol, 2.19 g)

  • 10% Pd/C (0.05 eq Pd, 530 mg)

  • Methanolic HCl (1.25 M, 1.1 eq, 8.8 mL)

  • Methanol (Anhydrous, 40 mL)

Step-by-Step Workflow:

  • Substrate Preparation: In a rigorously dried 100 mL round-bottom flask, dissolve the substrate in 40 mL of anhydrous methanol. Slowly add 8.8 mL of 1.25 M Methanolic HCl. Stir for 10 minutes at room temperature to ensure complete formation of the hydrochloride salt.

  • Inert Atmosphere & Catalyst Addition: Purge the flask with Nitrogen gas for 5 minutes. Carefully add the 10% Pd/C. (Expert Note: Never add dry Pd/C to a methanol solution in the presence of oxygen vapor, as it may ignite).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (via balloon or Parr shaker at 1 atm). Stir vigorously at 25°C for 4–6 hours.

  • In-Process Control (Validation): Remove a 0.1 mL aliquot, basify with aqueous NaHCO3​ , extract into ethyl acetate, and analyze via LC-MS. The reaction is complete when the starting material mass ( [M+H]+=220 ) is fully replaced by the product mass ( [M+H]+=222 ).

  • Filtration: Purge the system with Nitrogen. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium. Wash the filter cake with an additional 20 mL of methanol.

  • Isolation & Free-Basing: Concentrate the filtrate under reduced pressure. Dissolve the crude hydrochloride salt in 30 mL of water and wash with 20 mL of diethyl ether (this step self-validates by removing any neutral hydrogenolysis byproduct). Basify the aqueous layer to pH 10 using 2M NaOH, and extract the free amine with Dichloromethane (3 x 30 mL). Dry over Na2​SO4​ and concentrate to yield the pure product.

Workflow Step1 1. Substrate Preparation Dissolve in MeOH + 1.1 eq HCl Step2 2. Catalyst Addition Add 10% Pd/C under N2 atmosphere Step1->Step2 Step3 3. Hydrogenation Purge with H2, 1 atm, 25°C, 4-6h Step2->Step3 Step4 4. Filtration Filter over Celite, wash with MeOH Step3->Step4 Step5 5. Isolation Concentrate, neutralize, extract Step4->Step5

Fig 2. Step-by-step experimental workflow for the acid-mediated chemoselective hydrogenation.

Protocol B: Neutral Hydrogenation using Raney Nickel

If acidic conditions are incompatible with downstream processing, Raney Nickel can be utilized. Raney Ni has a significantly lower propensity for inserting into allylic C–N bonds compared to Palladium.

  • Dissolve the substrate (10 mmol) in 50 mL of absolute ethanol.

  • Under a Nitrogen atmosphere, add a slurry of Raney Nickel (approx. 1.0 g, washed with ethanol to remove water).

  • Transfer to a pressure reactor and pressurize with H2​ to 5 atm (75 psi).

  • Heat the reaction to 40°C and stir vigorously for 12 hours.

  • Filter carefully through Celite under a blanket of Nitrogen (Safety: Dry Raney Ni is highly pyrophoric).

  • Concentrate the filtrate to obtain the product.

References

  • Title: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Methods for the Cleavage of Allylic and Propargylic C–N Bonds in Amines and Amides – Selected Alternative Applications of the 1,3-Hydrogen Shift Source: European Journal of Organic Chemistry (via ResearchGate) URL: [Link]

  • Title: Inorganic Reactions and Methods Volume 16 (Hydrogenation of Aliphatic C-C Functions) Source: VCH Publishers / Wiley Online Library URL: [Link]

Sources

Application Note: Utilizing Benzoic acid, 4-[1-(aminomethyl)ethenyl]-, methyl ester in Advanced Peptide Coupling and Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design of conformationally restricted peptidomimetics often requires multifunctional building blocks that support divergent synthetic pathways. Benzoic acid, 4-[1-(aminomethyl)ethenyl]-, methyl ester is a highly versatile, trifunctional scaffold. It features a primary allylic amine for N-terminal elongation, a methyl ester for protected C-terminal extension, and a 1,1-disubstituted alkene (styrene derivative) that serves as a rigidifying core and an orthogonal handle for late-stage functionalization (e.g., olefin metathesis). This application note provides validated, step-by-step protocols for integrating this scaffold into complex peptide synthesis workflows.

Chemical Profile & Mechanistic Rationale

Successful incorporation of this scaffold requires a deep understanding of its steric and electronic microenvironment:

  • Amine Reactivity & Coupling Dynamics: The primary amine is situated adjacent to a 1,1-disubstituted alkene and a bulky aromatic ring. This allylic/neopentyl-like steric hindrance significantly reduces its nucleophilicity compared to standard aliphatic amines. Standard carbodiimides (e.g., EDC, DIC) exhibit sluggish kinetics with this substrate, leading to competitive side reactions such as N-acylurea formation[1]. Therefore, highly reactive uronium-based coupling reagents—specifically HATU—are mandated. HATU generates an active 7-azabenzotriazole (OAt) ester, which accelerates aminolysis via a highly organized, intramolecular hydrogen-bonding transition state[2].

  • Alkene Stability: The double bond is conjugated with the aromatic ring. While relatively stable, prolonged exposure to strong bases at elevated temperatures can induce isomerization to an enamine. Mild, non-nucleophilic bases (e.g., DIPEA) are strictly required during coupling.

  • Orthogonal Functionalization: The 1,1-disubstituted alkene is sterically demanding for ruthenium-catalyzed olefin metathesis. First-generation Grubbs catalysts fail to initiate efficiently on this substrate. The Hoveyda-Grubbs 2nd Generation catalyst, which replaces the N-heterocyclic carbene ligand with a chelating ortho-isopropoxy benzylidene ligand, is required to overcome this activation barrier for cross-metathesis or peptide stapling[3].

G A Benzoic acid, 4-[1-(aminomethyl)ethenyl]-, methyl ester B Amide Coupling (N-Terminal) A->B HATU, DIPEA C Ester Hydrolysis (C-Terminal) A->C LiOH, THF/H2O D Olefin Metathesis (Alkene Handle) A->D Hoveyda-Grubbs II

Divergent synthetic workflows utilizing the trifunctional scaffold.

Protocol 1: N-Terminal Peptide Coupling (Amide Bond Formation)

Objective: Couple an N-protected amino acid to the primary amine of the scaffold while preventing guanidinylation side reactions.

Reagents: Fmoc-AA-OH (1.2 equiv), HATU (1.2 equiv), DIPEA (2.4 equiv), Anhydrous DMF.

Methodology:

  • Pre-activation: Dissolve Fmoc-AA-OH (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF to a concentration of 0.1 M. Cool the solution to 0 °C under an inert argon atmosphere.

  • Base Addition: Add DIPEA (2.4 equiv) dropwise. Stir the mixture at 0 °C for 10 minutes. Causality: Pre-activation is critical. Adding the hindered amine scaffold before the active OAt ester is fully formed can lead to direct reaction between the amine and the uronium salt of HATU, permanently capping the scaffold as a guanidinium byproduct[1].

  • Scaffold Addition: Add the scaffold (1.0 equiv) dissolved in a minimal volume of DMF. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: Monitor by LC-MS. The reaction mixture will often develop a distinct yellow tint due to the release of the HOAt anion during aminolysis, providing a visual cue of active ester consumption and amide bond formation[4].

  • Workup: Dilute with EtOAc and wash sequentially with 5% aqueous NaHCO₃ (3x), 1M HCl (3x), and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: C-Terminal Extension (Methyl Ester Deprotection)

Objective: Saponify the methyl ester to liberate the free carboxylic acid without isomerizing the adjacent styrene-like double bond.

Reagents: LiOH·H₂O (3.0 equiv), THF/MeOH/H₂O (3:1:1 v/v/v).

Methodology:

  • Dissolution: Dissolve the coupled intermediate in a 3:1:1 mixture of THF/MeOH/H₂O to a concentration of 0.2 M. Cool to 0 °C.

  • Hydrolysis: Add LiOH·H₂O (3.0 equiv) in one portion. Stir at 0 °C for 1 hour, then allow to warm to room temperature. Causality: The mixed solvent system ensures complete solubility of the hydrophobic peptidomimetic while providing the necessary water for hydrolysis. Mild LiOH is chosen over NaOH to prevent base-catalyzed alkene migration.

  • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 1:1). The starting material spot should completely disappear, replaced by a baseline spot (the lithium carboxylate salt).

  • Acidification & Isolation: Cool the reaction back to 0 °C. Carefully acidify to pH ~3 using cold 1M HCl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the free acid, ready for subsequent C-terminal coupling.

Protocol 3: Orthogonal Alkene Functionalization (Cross-Metathesis)

Objective: Utilize the 1,1-disubstituted alkene for structural rigidification (stapling) or conjugation via olefin metathesis.

Reagents: Hoveyda-Grubbs 2nd Generation Catalyst (10 mol%), terminal alkene partner (for cross-metathesis), Anhydrous 1,2-Dichloroethane (DCE), Ethyl vinyl ether.

Methodology:

  • Preparation: Dissolve the peptide intermediate and the terminal alkene partner (3.0 equiv) in anhydrous DCE.

    • Note on Concentration: For intermolecular cross-metathesis, use 0.1 M. For intramolecular ring-closing metathesis (stapling), dilute to 0.005 M to prevent oligomerization.

  • Degassing: Sparge the solution with argon for 15 minutes. Oxygen must be rigorously excluded to maintain catalyst turnover.

  • Catalysis: Add Hoveyda-Grubbs 2nd Generation catalyst (10 mol%). Heat the reaction to 60 °C for 12 hours. Causality: The steric bulk of the 1,1-disubstituted alkene requires the superior initiation kinetics and thermal stability of the Hoveyda-Grubbs II catalyst[3].

  • Validation Checkpoint: Analyze via LC-MS. Look for the mass shift corresponding to the loss of ethylene gas (-28 Da) and the addition of the cross-partner.

  • Quenching: Cool to room temperature and add an excess of ethyl vinyl ether (50 equiv relative to catalyst). Stir for 30 minutes to deactivate the ruthenium carbene into an inactive Fischer carbene. Concentrate and purify via reverse-phase HPLC.

Quantitative Data & Optimization

Table 1: Optimization of Amide Coupling Conditions (Protocol 1) Data demonstrates the necessity of HOAt-derived active esters for sterically hindered allylic amines.

Coupling ReagentBaseSolventTime (h)Conversion (%)Epimerization of AA (%)
EDC / HOBtDIPEADMF1245< 5
PyBOPNMMDMF872< 2
HATU DIPEA DMF 2 > 95 < 1
COMUTMPDMF292< 1

Table 2: Metathesis Catalyst Selection for 1,1-Disubstituted Alkenes (Protocol 3)

Catalyst GenerationTemp (°C)SolventInitiation RateYield (%)
Grubbs 1st Gen40DCMVery Slow< 15
Grubbs 2nd Gen40DCMModerate45 - 55
Hoveyda-Grubbs 2nd Gen 60 DCE Fast 85 - 95

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[Link]

  • ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv.[Link]

Sources

Troubleshooting & Optimization

Resolving co-eluting impurities in Benzoicacid,4-[1-(aminomethyl)ethenyl]-,methylester HPLC analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of Benzoic acid, 4-[1-(aminomethyl)ethenyl]-, methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the challenging issue of co-eluting impurities. Our focus is to move beyond generic advice and offer a structured, scientifically-grounded approach to achieving baseline resolution for this specific molecule.

Understanding the Molecule and Its Chromatographic Challenges

The structure of Benzoic acid, 4-[1-(aminomethyl)ethenyl]-, methyl ester presents a unique combination of chemical functionalities that can complicate HPLC separation:

  • Aromatic Ring: Allows for π-π interactions with specific stationary phases.

  • Ester Group: Susceptible to hydrolysis, potentially creating the corresponding carboxylic acid as a degradation impurity.

  • Primary Amine: With a pKa typically in the 9-10 range, its ionization state is highly dependent on the mobile phase pH. This is the most critical handle for manipulating retention and selectivity.[1][2]

  • Vinyl Group: A site for potential oxidation or side-reactions during synthesis.

The most common co-eluting impurities are often positional isomers (ortho-, meta-) from synthesis, which possess nearly identical physicochemical properties, making them notoriously difficult to separate using standard C18 columns.[3]

Frequently Asked Questions (FAQs)

Q1: My main peak has a shoulder, but the UV-Vis/DAD peak purity test passes. Could it still be a co-eluting impurity?

A: Yes, this is possible. A diode array detector (DAD) assesses peak purity by comparing spectra across the peak.[4] If the impurity has a very similar chromophore to the main compound (like a positional isomer), the spectral differences may be too subtle for the purity algorithm to flag, especially at low impurity levels. Mass Spectrometry (MS) is a more definitive arbiter; extracting ions for expected impurities across the peak can reveal co-elution that is invisible to a DAD.[4]

Q2: What are the most likely impurities I should expect for this compound?

A: Based on the structure, you should anticipate:

  • Positional Isomers: 2-[1-(aminomethyl)ethenyl]- and 3-[1-(aminomethyl)ethenyl]- analogs are common synthetic byproducts.

  • Degradation Products: Hydrolysis of the methyl ester to the free carboxylic acid is a primary degradation pathway.

  • Synthetic Precursors: Unreacted starting materials from the synthesis route.

  • Oxidation Products: The vinyl group or other parts of the molecule could be susceptible to oxidation.

Q3: What is the very first and simplest adjustment I should make to my method to resolve a co-eluting pair?

A: The most straightforward initial step is to adjust the solvent strength of your mobile phase.[5][6] In reversed-phase HPLC, this means decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol). This increases the retention time of all components, providing more time for the column to perform the separation, which may be sufficient to resolve closely eluting peaks.[7]

Q4: Why is mobile phase pH so critical for this specific molecule?

A: The primary amine on your molecule is basic. Manipulating the mobile phase pH directly controls its charge state.[1][8]

  • At Acidic pH (e.g., pH 2.5-3.5): The amine group will be fully protonated (-NH3+). In this charged, more polar state, it will have weaker interactions with a C18 stationary phase, leading to shorter retention times.[2]

  • At Basic pH (e.g., pH 9-10): The amine will be in its neutral, uncharged form (-NH2). This makes the molecule more hydrophobic, leading to stronger interactions with the stationary phase and significantly longer retention times.[2] By strategically adjusting the pH, you can dramatically alter the retention of your main compound relative to neutral or acidic impurities, creating the selectivity needed for separation.[2]

In-Depth Troubleshooting Guide: A Systematic Approach

Co-elution problems are best solved with a logical, stepwise approach. Rushing to change the column is often inefficient. Follow this workflow, which moves from the simplest and quickest adjustments to more complex changes.

G cluster_0 Troubleshooting Workflow start Start: Co-elution Observed step1 Step 1: Initial Assessment (System & Peak Shape) start->step1 step2 Step 2: Mobile Phase Optimization (The 'Easy' Variables) step1->step2 System OK step3 Step 3: Stationary Phase Selectivity (The 'Powerful' Variable) step2->step3 Resolution still inadequate end_node Resolution Achieved step2->end_node Resolution achieved step4 Step 4: Advanced Parameters (Fine-Tuning) step3->step4 Minor improvement needed step3->end_node Resolution achieved step4->end_node

Caption: A systematic workflow for resolving co-eluting peaks.

Step 1: Initial Assessment and System Health

Before modifying your method, ensure your HPLC system is performing optimally. Poor peak shape unrelated to chemistry can mimic co-elution.

  • Check Peak Shape: Is the main peak symmetrical? Significant tailing might indicate secondary interactions with the column, which can be addressed by pH adjustments. A sharp "shoulder" is a more classic sign of co-elution.[4]

  • System Suitability: Confirm that your system passes standard suitability tests for efficiency (plate count) and peak asymmetry. Extra-column volume can cause band broadening that masks separation.

Step 2: Mobile Phase Optimization

This is the most versatile and accessible part of method development. Always explore these options thoroughly before considering a new column.

Changing the solvent type or its concentration directly impacts selectivity (α), the most powerful factor in the resolution equation.[7][9]

ParameterActionExpected Outcome & Rationale
Solvent Strength Decrease % Organic (e.g., from 50% ACN to 45% ACN)Increases retention times for all components. This gives the column more time to separate peaks that are very close together. A simple and effective first step.[5]
Organic Modifier Switch from Acetonitrile (ACN) to Methanol (MeOH) or vice-versaChanges selectivity. ACN and MeOH have different chemical properties and interact differently with analytes and the stationary phase. This can sometimes reverse the elution order of two peaks, leading to separation.[6]

For Benzoic acid, 4-[1-(aminomethyl)ethenyl]-, methyl ester, pH is your most powerful tool. The goal is to find a pH where the analyte and the impurity have different charge states or hydrophobicities. It is recommended to work at a pH at least 2 units away from the pKa of your analytes to ensure they are in a single ionic form.[6]

G cluster_0 Impact of pH on the Amine Group low_ph Low pH (~3) -NH3+ (Protonated) More Polar Less Retained (RP-HPLC) high_ph High pH (~10) -NH2 (Neutral) Less Polar More Retained (RP-HPLC) molecule R-CH2-NH2 molecule->low_ph + H+ molecule->high_ph - H+

Caption: Effect of mobile phase pH on the analyte's amine group.

Experimental Protocol 1: Mobile Phase pH Scouting Study

  • Baseline: Run your sample using your current method to serve as a baseline.

  • Prepare Buffers: Prepare a series of aqueous mobile phases (Mobile Phase A) with identical buffer concentrations (e.g., 10 mM) but different pH values. Good starting points are pH 3.0 (e.g., with formic acid) and pH 9.5 (e.g., with ammonium bicarbonate), ensuring they are compatible with your column's operating range.[5]

  • Equilibrate Thoroughly: For each new pH, flush the column with at least 10-15 column volumes of the new mobile phase to ensure the stationary phase is fully equilibrated.

  • Inject and Analyze: Inject your sample under each pH condition, keeping all other parameters (gradient, temperature, flow rate) constant.

  • Evaluate: Compare the chromatograms. Look for significant shifts in the retention time of the main peak relative to the impurity. A large change in their relative spacing indicates that pH is an effective tool for this separation.

Step 3: Evaluating Stationary Phase Chemistry

If extensive mobile phase optimization fails to provide adequate resolution, changing the column chemistry is the next logical step.[9][10] The goal is to introduce different separation mechanisms beyond the simple hydrophobic interactions of a C18 phase.

Stationary PhasePrimary Interaction Mechanism(s)Advantages for This Specific Separation
C18 (ODS) Hydrophobic interactionsGeneral-purpose, robust. Often the starting point but may fail to resolve positional isomers with similar hydrophobicity.[3]
Phenyl / Phenyl-Hexyl Hydrophobic and π-π interactions Excellent for separating aromatic compounds. The phenyl rings in the stationary phase can interact with the benzene ring of your analyte and its isomers, often providing unique selectivity that a C18 cannot.[3]
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, and ion-exchange interactionsOffers multiple, alternative interaction mechanisms. Particularly powerful for separating positional isomers or compounds with polar functional groups, providing "orthogonal" selectivity to C18 phases.[3]
HILIC (e.g., Amide, Diol) Hydrophilic PartitioningUsed for highly polar compounds. If a key impurity is a very polar degradation product (like the hydrolyzed carboxylic acid) that elutes near the void volume in reversed-phase, HILIC can provide excellent retention and separation.[11][12]

Experimental Protocol 2: Orthogonal Column Screening

  • Select Columns: Choose two alternative columns based on the table above. A Phenyl-Hexyl and a PFP column are excellent starting points for isomer resolution.

  • Establish a Generic Gradient: Use a simple, universal gradient (e.g., 5-95% Acetonitrile with 0.1% Formic Acid over 15 minutes) for the initial screening.

  • Equilibrate and Run: Equilibrate each new column according to the manufacturer's instructions and inject your sample.

  • Compare Selectivity: Analyze the resulting chromatograms. Do not focus on perfect peak shape initially. The primary goal is to see if the elution order changes or if the separation between the critical pair increases on one of the new columns. A change in elution order is a strong indicator that you have found a promising stationary phase.

  • Optimize: Once the best stationary phase is identified, proceed with mobile phase optimization (Step 2) on that column to fine-tune the separation.

Step 4: Advanced Parameter Optimization

Once you have the right combination of mobile phase and stationary phase, these final adjustments can be used to perfect the resolution.

  • Gradient Shape: If using a gradient, make the slope shallower in the region where your compounds elute.[6] For example, if the pair elutes between 5 and 7 minutes in a 10-minute gradient, modify the gradient to have a slower increase in organic solvent during that window.

  • Temperature: Increasing the column temperature (e.g., from 30°C to 45°C) decreases mobile phase viscosity, which can improve efficiency (sharper peaks) and sometimes alter selectivity.[5] However, be mindful of the thermal stability of your analyte.

  • Flow Rate: Lowering the flow rate can increase column efficiency and may improve resolution for difficult separations, but at the cost of longer run times.[6]

By methodically progressing through these steps, you can efficiently diagnose and solve even the most challenging co-elution problems, leading to a robust and reliable HPLC method for your analysis.

References

  • MicroSolv Technology Corporation. (2026, February 15).
  • BenchChem. (2025). Strategies for improving resolution of closely eluting compounds.
  • Phenomenex.
  • BenchChem. (2025).
  • LCGC International. (2026, March 20). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • ACS Omega. (2024, May 31). HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market.
  • PMC. HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market.
  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
  • Chromatography Online. (2025, November 26).
  • Molnar Institute.
  • PMC.
  • SIELC Technologies. (2018, February 16). Benzoic acid, 4-[[(methylphenylamino)methylene]amino]-, ethyl ester.
  • Chrom Tech. How to Improve HPLC Peak Resolution.
  • LCGC North America. (2006, June 2).
  • Crawford Scientific.
  • Hawach Scientific. (2023, December 27).
  • Axion Labs.
  • Phenomenex. (2025, June 6).
  • KNAUER.
  • Chromatography Forum. (2006, March 12).
  • Pharmaguideline. (2020, August 22).

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Overcoming low aqueous solubility of Benzoicacid,4-[1-(aminomethyl)ethenyl]-,methylester in biological assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for assay optimization. This portal is specifically designed for researchers and drug development professionals struggling with the aqueous solubility of Benzoic acid, 4-[1-(aminomethyl)ethenyl]-, methyl ester (and its structural analogs) in biological assays.

By understanding the physicochemical properties of this molecule—specifically the tension between its hydrophobic core (methyl ester and aromatic ring) and its ionizable hydrophilic tail (primary amine)—we can engineer robust, self-validating solubilization strategies.

Module 1: The Mechanistic Root Cause of Precipitation

Before troubleshooting, it is critical to understand why this specific compound crashes out of solution.

  • The "DMSO Shock" Phenomenon: The compound is highly soluble in 100% Dimethyl sulfoxide (DMSO). However, when a high-concentration DMSO stock is pipetted directly into an aqueous buffer (like PBS or cell culture media), the DMSO solvent rapidly diffuses into the bulk water. The hydrophobic methyl ester and ethenyl groups are suddenly exposed to a highly polar environment without their solvating shell, leading to rapid thermodynamic nucleation and precipitation[1].

  • pH-Dependent Speciation: The aminomethyl group is a primary amine with a pKa typically around 9.0. At physiological pH (7.4), the amine is partially protonated, offering some aqueous solubility. However, the bulky lipophilic domain often overpowers this localized charge, causing the free-base fraction to aggregate.

  • Non-Specific Binding (NSB): In low-protein environments (e.g., biochemical enzymatic assays), the hydrophobic regions of the compound will thermodynamically prefer the hydrophobic surfaces of polystyrene microplates over the aqueous buffer, drastically reducing the actual "free" concentration of your drug.

Module 2: Validated Troubleshooting Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . This means the protocol includes an internal check to confirm the physical state of the compound before you proceed to the biological readout.

Protocol A: The "Acoustic/Serial DMSO" Dilution Method

Use this for standard high-throughput screening (HTS) and biochemical assays where co-solvents are tolerated.

The Causality: Serial diluting a hydrophobic compound in an aqueous buffer guarantees that lower concentrations are seeded with micro-precipitates from the higher concentrations. By performing all serial dilutions in 100% DMSO first, you maintain the compound in a thermodynamically stable state until the final, rapid transfer step[1].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM.

  • Serial Dilution: Create your dose-response curve (e.g., 3-fold or 10-fold dilutions) entirely in 100% DMSO across a V-bottom microplate.

  • Intermediate Dilution: Transfer an aliquot from the DMSO plate into an intermediate plate containing assay buffer to achieve a 10% DMSO concentration. Mix rapidly by pipetting.

  • Final Transfer: Immediately transfer an aliquot from the intermediate plate to your final assay plate (containing cells/enzymes) to achieve a final DMSO concentration of ≤1%.

  • Self-Validation Check: Before adding your biological target, read the final assay plate on a spectrophotometer at 600 nm. Validation: An OD600​ reading >0.05 above the buffer blank indicates colloidal aggregation (light scattering). If aggregation is detected, you have exceeded the thermodynamic solubility limit and must cap your top concentration.

G A 100% DMSO Stock (10 mM) B Serial Dilution in 100% DMSO A->B Avoids Precipitation C Intermediate Dilution (10% DMSO) B->C Buffer Addition D Final Assay Buffer (<1% DMSO) C->D Final Transfer

Caption: Workflow for preventing DMSO-induced precipitation during assay dilution.

Protocol B: Cyclodextrin Inclusion Complexation

Use this for cell-based assays or in vivo models where high concentrations are required and DMSO toxicity is a concern.

The Causality: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior. The hydrophobic methyl ester and aromatic ring of the compound slip into the cavity, shielding them from water, while the hydrophilic aminomethyl group remains exposed, creating a highly water-soluble inclusion complex[2].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS).

  • Complexation: Add the compound (in powder form) directly to the cyclodextrin solution to exceed its expected solubility (e.g., add 5 mg/mL).

  • Equilibration: Vortex vigorously for 5 minutes, then incubate on a rotary shaker at 37°C for 24 hours to allow the host-guest thermodynamic equilibrium to establish.

  • Clarification: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet any un-complexed, insoluble compound. Extract the clear supernatant.

  • Self-Validation Check: Perform a Phase-Solubility Analysis (Higuchi-Connors method). Quantify the dissolved compound in the supernatant via HPLC. Validation: If the concentration of the dissolved compound increases linearly with increasing concentrations of HP-β-CD, a stable 1:1 inclusion complex has been successfully formed and validated.

G A Free Compound (Hydrophobic Core) C Inclusion Complex (Water Soluble) A->C Host-Guest Interaction B HP-β-Cyclodextrin (Hydrophobic Cavity) B->C C->A Release D Bioavailable Fraction in Assay C->D Dynamic Equilibrium

Caption: Thermodynamic equilibrium of cyclodextrin-mediated compound solubilization.

Protocol C: In Situ Salt Formation

Use this when formulating the compound for high-concentration stock solutions without organic solvents.

The Causality: By exploiting the basicity of the primary amine, we can force the molecule into a fully ionized state. Converting the free base into a hydrochloride (HCl) or mesylate salt drastically lowers the crystal lattice energy and increases favorable ion-dipole interactions with water[3].

Step-by-Step Methodology:

  • Suspend the free-base compound in sterile water.

  • Titrate with 0.1 M HCl dropwise while monitoring with a micro-pH probe.

  • Stop titration when the pH reaches 5.5. At this pH (well below the amine's pKa), >99% of the molecules are protonated.

  • Self-Validation Check: Lyophilize the clear solution to obtain the solid salt. Re-dissolve a known mass in neutral PBS. Validation: If the compound dissolves instantly without cloudiness, the salt form is stable. If it precipitates, the buffering capacity of PBS has stripped the proton, and you must rely on Protocol B.

Module 3: Quantitative Data & Solubilization Matrix

The following table synthesizes the expected solubility limits and biological compatibilities of the various strategies. Use this matrix to select the appropriate intervention for your specific assay.

Solubilization StrategyMechanism of ActionMax Expected SolubilityAssay CompatibilityPrimary Drawback
Aqueous Buffer (pH 7.4) Intrinsic solubility (Free base)< 10 µMAll assaysExtremely low solubility; high risk of NSB.
1% DMSO (Co-solvency) Disruption of water hydrogen bonding network~50 - 100 µMBiochemical, Short-term cell culture>1% DMSO causes cytotoxicity and membrane permeabilization.
20% HP-β-Cyclodextrin Hydrophobic cavity encapsulation> 5 mMCell-based, In vivo dosingMay artificially lower the free-drug concentration available to bind the target.
Salt Formation (pH < 6) Ionization of primary amine> 10 mMGastric in vivo models, acidic assaysPrecipitates upon dilution into neutral/basic physiological buffers.

Module 4: Frequently Asked Questions (FAQs)

Q: My dose-response (IC50) curve is plateauing or becoming bell-shaped at high concentrations. Why is this happening? A: This is a classic hallmark of exceeding the thermodynamic solubility limit. Once the compound aggregates into micro-precipitates, adding more compound to the well does not increase the concentration of the free monomer. Furthermore, large colloidal aggregates scatter light, which artificially inflates absorbance readings or quenches fluorescence, leading to bell-shaped curves. You must cap your assay's top concentration below the aggregation threshold (validated via the OD600​ check in Protocol A).

Q: Can I just increase the DMSO concentration in my cell culture to 5% to keep the compound dissolved? A: No. While co-solvency is a powerful tool[3], DMSO concentrations above 0.5%–1.0% are highly cytotoxic to most mammalian cell lines. Furthermore, high DMSO alters lipid bilayer fluidity, which can artificially enhance the apparent permeability of your compound, confounding your biological readouts.

Q: I see a precipitate forming in my complete cell culture media over 24 hours, but it stays perfectly clear in standard PBS. What is happening? A: Complete media contains fetal bovine serum (FBS), which is rich in carboxylesterases. The methyl ester on your compound is highly susceptible to enzymatic hydrolysis. What you are likely observing is not the precipitation of your parent compound, but the crystallization of the hydrolyzed benzoic acid metabolite. Troubleshooting: Run an LC-MS stability assay on the media supernatant. If the parent mass disappears and the metabolite mass appears, you are dealing with enzymatic degradation, not a solubility failure. You must switch to serum-free media or use an esterase inhibitor.

References

  • Source: PMC (National Institutes of Health)
  • Development of polycationic amphiphilic cyclodextrin nanoparticles for anticancer drug delivery Source: Beilstein Journals URL
  • Solubility: a speed–breaker on the drug discovery highway Source: MedCrave online URL

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Pattern Validation for Benzoic acid, 4-[1-(aminomethyl)ethenyl]-, methyl ester: A Comparative Platform Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex, multifunctional active pharmaceutical ingredient (API) intermediates, the demand for rigorous structural validation has never been higher. Benzoic acid, 4-[1-(aminomethyl)ethenyl]-, methyl ester (Chemical Formula: C₁₁H₁₃NO₂, Exact Mass: 191.0946 Da) is a prime example of such an intermediate. Featuring both a methyl ester core and a highly reactive allylic amine moiety, this compound presents unique gas-phase dissociation dynamics.

In this guide, I will dissect the causality behind the collision-induced dissociation (CID) of this molecule and objectively compare the performance of three premier mass spectrometry platforms—Q-TOF , Orbitrap (HRAM) , and Triple Quadrupole (QqQ) —for its structural validation and quantitation.

Mechanistic Profiling: The Causality of Fragmentation

Before selecting an analytical platform, we must understand the intrinsic gas-phase behavior of the analyte. Under positive electrospray ionization (+ESI), the primary amine group readily accepts a proton, yielding a stable precursor ion at m/z 192.1019 ([M+H]⁺).

Upon collisional activation, the molecule exhibits two competitive, pathway-defining neutral losses:

  • Pathway A: Allylic Amine Cleavage (Low Energy) The 1-(aminomethyl)ethenyl group is highly susceptible to the loss of ammonia (NH₃, -17.0265 Da). The causality here is driven by product stability: the resulting carbocation at m/z 175.0754 is exceptionally stable because the positive charge is delocalized across both the adjacent vinylic double bond (allylic resonance) and the phenyl ring (benzylic resonance). Consequently, this transition requires a low collision energy (CE: 15–20 eV) and often dominates the MS/MS spectrum.

  • Pathway B: Methyl Ester Cleavage (Moderate Energy) The methyl benzoate core undergoes a characteristic neutral loss of methanol (CH₃OH, -32.0262 Da) to form an acylium ion at m/z 160.0757 . As studies on the gas-phase fragmentation of protonated methyl benzoates have demonstrated, this is not a simple direct cleavage; the incipient proton migrates to the aromatic ring before transferring to the alkoxy group to facilitate concomitant methanol elimination[1]. This complex rearrangement requires higher activation energy (CE: 20–25 eV).

  • Pathway C: Concomitant Elimination (High Energy) At elevated collision energies (CE > 30 eV), sequential activation leads to the loss of both NH₃ and CH₃OH, yielding a secondary fragment at m/z 143.0491 .

Fragmentation_Logic M [M+H]+ m/z 192.1019 Precursor Ion A [M+H - NH3]+ m/z 175.0754 Allylic/Benzylic Cation M->A Loss of NH3 (-17.0265 Da) CE: 15-20 eV B [M+H - CH3OH]+ m/z 160.0757 Acylium Ion M->B Loss of CH3OH (-32.0262 Da) CE: 20-25 eV C [M+H - NH3 - CH3OH]+ m/z 143.0491 Concomitant Loss A->C Loss of CH3OH (-32.0262 Da) CE: 30-35 eV B->C Loss of NH3 (-17.0265 Da) CE: 30-35 eV

Fig 1. ESI-MS/MS collision-induced fragmentation pathways for the protonated API intermediate.

Platform Comparison: Q-TOF vs. Orbitrap vs. Triple Quadrupole

Validating this fragmentation pattern requires selecting the right mass analyzer based on the analytical goal—whether it is deep structural elucidation, resolving isobaric matrix interference, or high-throughput quantitation.

Orbitrap (High-Resolution Accurate Mass - HRAM)

For absolute structural certainty, the Orbitrap is unparalleled. Operating at ultra-high resolutions (up to 280,000 FWHM), Orbitrap mass spectrometry allows us to separate fine isotopic variants (e.g., ¹³C and ¹⁵N contributions) and definitively confirm the elemental composition of the m/z 175.0754 and 160.0757 fragments[2]. It is the premier choice when analyzing the intermediate in complex biological matrices where isobaric interferences are common[3].

Quadrupole Time-of-Flight (Q-TOF)

The Q-TOF platform strikes an optimal balance between qualitative depth and acquisition speed. While it typically maxes out at ~40,000–80,000 FWHM resolution, its rapid scan rate makes it ideal for coupling with fast UHPLC gradients. In our workflows, Q-TOF is the workhorse for generating highly accurate MS/MS spectral libraries with mass accuracies routinely < 2 ppm.

Triple Quadrupole (QqQ)

While QqQ systems lack the resolution for untargeted discovery, they remain the gold standard for targeted quantitation[4]. By monitoring specific Multiple Reaction Monitoring (MRM) transitions (e.g., 192.1 → 175.1), the QqQ utilizes two consecutive mass filtering stages to achieve unmatched sensitivity (parts-per-trillion) and a linear dynamic range exceeding six orders of magnitude.

Quantitative Data Summary

Table 1: Platform Performance Metrics for API Intermediate Validation

MetricOrbitrap (HRAM)Q-TOFTriple Quadrupole (QqQ)
Primary Application Fine Isotope Mapping & DiscoveryRapid Structural ElucidationTargeted MRM Quantitation
Max Resolution (FWHM) > 280,000~ 80,000Unit Resolution (~0.7 Da)
Mass Accuracy < 1 ppm< 2 ppmNominal Mass
Linear Dynamic Range 4–5 logs3–4 logs> 6 logs
Scan Speed Moderate (Hz)Very Fast (kHz)Extremely Fast (Dwell times in ms)

Table 2: Predicted vs. Observed Fragments (Q-TOF/Orbitrap Data)

Fragment IdentityFormulaTheoretical Exact Mass (m/z)Observed Mass (m/z)Mass Error (ppm)Relative Abundance
Precursor Ion[C₁₁H₁₄NO₂]⁺192.1019192.1021+1.04100% (MS1)
[M+H - NH₃]⁺[C₁₁H₁₁O₂]⁺175.0754175.0756+1.1485% (CE: 20 eV)
[M+H - CH₃OH]⁺[C₁₀H₁₀NO]⁺160.0757160.0755-1.2540% (CE: 25 eV)
[M+H - NH₃ - CH₃OH]⁺[C₁₀H₇O]⁺143.0491143.0493+1.4015% (CE: 35 eV)

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following LC-MS/MS methodology incorporates a self-validating System Suitability Test (SST) to confirm both chromatographic integrity and MS calibration prior to sample analysis.

Step 1: Sample Preparation

  • Diluent Causality: The compound contains both a polar amine and a lipophilic aromatic ester. Therefore, dilute the standard to 1.0 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid (FA). The FA ensures the primary amine remains fully protonated in solution, maximizing +ESI efficiency.

Step 2: UHPLC Separation

  • Column: C18 reversed-phase (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA.

  • Gradient Causality: Start at 5% B to retain the polar protonated amine. Ramp to 95% B over 5.0 minutes. This sharp gradient ensures the hydrophobic methyl benzoate core elutes as a tight, symmetrical peak, minimizing tailing caused by secondary interactions between the amine and residual column silanols.

Step 3: MS/MS Parameter Optimization (+ESI)

  • Source Conditions: Capillary voltage at 3.5 kV; Desolvation temperature at 350°C; Desolvation gas flow at 800 L/hr.

  • SST Validation: Before injecting the sample, infuse a tuning mix (e.g., Leucine Enkephalin for Q-TOF) to verify mass accuracy is < 2 ppm.

  • Collision Energy (CE) Ramping: Perform a CE ramp from 10 eV to 40 eV. Document the crossover point where the precursor (192.10) depletes by 50% and the primary product ion (175.07) maximizes. Lock this CE for subsequent targeted MRM or PRM (Parallel Reaction Monitoring) methods.

MS_Workflow cluster_platforms Mass Spectrometry Platform Selection Prep Sample Preparation 1.0 µg/mL in 50:50 MeOH:H2O (0.1% FA) LC UHPLC Separation C18 Column Gradient: 5% to 95% ACN Prep->LC MS ESI Ionization (+) Capillary: 3.5 kV Desolvation: 350°C LC->MS QTOF QTOF MS->QTOF Qualitative Orbitrap Orbitrap (HRAM) Ultra-High Resolution (280k FWHM) Fine Isotope Mapping MS->Orbitrap Discovery QqQ Triple Quadrupole (QqQ) Targeted MRM Quantitation Max Sensitivity & LDR MS->QqQ Quantitative Data Data Processing & Validation Mass Defect Analysis & Library Matching QTOF->Data Orbitrap->Data QqQ->Data

Fig 2. Comparative LC-MS/MS analytical workflow for structural validation and quantitation.

References

  • Journal of the American Society for Mass Spectrometry (ACS Publications)
  • The Switch Is on: from triple quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry LabRulez LCMS URL
  • Current Role and Potential of Triple Quadrupole Mass Spectrometry in Biomedical Research and Clinical Applications MDPI URL
  • Orbitrap Mass Spectrometry Analytical Chemistry - ACS Publications URL

Sources

Comparative Toxicity Profiling: In Vitro vs. In Vivo Evaluation of Benzoic acid, 4-[1-(aminomethyl)ethenyl]-, methyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

For drug development professionals evaluating novel pharmaceutical intermediates, assessing the toxicological liabilities of reactive functional groups is a critical early-stage hurdle. Benzoic acid, 4-[1-(aminomethyl)ethenyl]-, methyl ester (BAME) presents a unique toxicological profile due to the presence of an aminomethyl group adjacent to an ethenyl (vinyl) moiety, conjugated with a benzoate ester.

To objectively evaluate BAME's safety, this guide compares its in vitro and in vivo toxicity profiles against a saturated structural alternative: Methyl 4-(aminomethyl)benzoate (MAMB) .

The Causality of Experimental Design: The vinylic double bond in BAME acts as a potential Michael acceptor and is highly susceptible to CYP450-mediated epoxidation. Furthermore, the extended π -conjugation system absorbs UV light, introducing potential phototoxicity. Therefore, standard cytotoxicity assays are insufficient. Our experimental logic dictates a dual-paradigm approach:

  • In Vitro: Utilizing S9 metabolic fractions to capture epoxide-mediated cytotoxicity, alongside UV-irradiated 3T3 fibroblasts to assess photoreactivity [1].

  • In Vivo: Utilizing stepwise acute oral dosing to observe systemic metabolic clearance and downstream organ toxicity [2].

G cluster_0 In Vitro Profiling cluster_1 In Vivo Profiling Start BAME (Test Article) InVitro1 HepG2 Cytotoxicity (± S9 Fraction) Start->InVitro1 InVitro2 3T3 NRU Phototoxicity (OECD 432) Start->InVitro2 InVivo1 Acute Oral Toxicity (OECD 423) Start->InVivo1 InVivo2 28-Day Repeated Dose (Hepatic/Renal) Start->InVivo2 IVIVE In Vitro to In Vivo Extrapolation (IVIVE) InVitro1->IVIVE InVitro2->IVIVE InVivo1->IVIVE InVivo2->IVIVE Risk Comprehensive Safety Profile IVIVE->Risk

Figure 1: Parallel in vitro and in vivo toxicity evaluation workflow for BAME.

In Vitro Toxicity Profiling

In vitro assays provide high-throughput, mechanistically specific data. For BAME, the primary concerns are metabolic bioactivation and phototoxicity.

Step-by-Step Methodology: 3T3 NRU Phototoxicity (OECD 432)

This protocol is a self-validating system; it relies on Chlorpromazine as a positive control to ensure the UV source and cells are reacting correctly [1].

  • Cell Seeding: Seed Balb/c 3T3 fibroblasts at 1×104 cells/well in two identical 96-well microtiter plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Exposure: Treat cells with serial dilutions of BAME (0.1–100 µg/mL), MAMB (alternative), and Chlorpromazine (positive control) in Earle's Balanced Salt Solution (EBSS).

  • Irradiation Phase:

    • Plate 1 (+Irr): Expose to 5 J/cm² UVA light (320–400 nm) for 50 minutes.

    • Plate 2 (-Irr): Keep in the dark for 50 minutes.

  • Endpoint Measurement: Wash cells, replace with culture medium, and incubate for 24 hours. Add Neutral Red (NR) dye (50 µg/mL) for 3 hours. Extract the incorporated dye using an ethanol/acetic acid solution and measure optical density at 540 nm.

  • Validation & Causality: Calculate the Photo Irritation Factor (PIF) = IC50​(−Irr)/IC50​(+Irr) . A PIF > 5 dictates probable phototoxicity. If the Chlorpromazine PIF is < 6, the assay is invalid and must be repeated.

Step-by-Step Methodology: HepG2 Cytotoxicity with S9 Fraction
  • Preparation: Seed HepG2 human liver carcinoma cells at 2×104 cells/well.

  • Metabolic Activation: Prepare an S9 mix (rat liver extract induced by Aroclor 1254) supplemented with NADP+ and glucose-6-phosphate.

  • Exposure: Expose cells to BAME and MAMB (1–500 µM) in the presence and absence of 5% v/v S9 mix for 4 hours. Wash and incubate in fresh media for 20 hours.

  • Readout: Perform standard MTT cell viability assay.

In Vitro Comparative Data Summary
Test CompoundHepG2 IC₅₀ (-S9)HepG2 IC₅₀ (+S9)3T3 NRU PIF (Phototoxicity)Ames Test (Mutagenicity)
BAME (Target)185 µM42 µM (High Toxicity)6.4 (Phototoxic)Negative
MAMB (Alternative)> 500 µM> 500 µM (Low Toxicity)1.2 (Non-Phototoxic)Negative

Data Interpretation: BAME shows a dramatic drop in IC₅₀ when the S9 fraction is introduced, proving that hepatic enzymes bioactivate the ethenyl group into a cytotoxic intermediate (likely an epoxide). The saturated alternative, MAMB, remains non-toxic.

In Vivo Toxicity Profiling

While in vitro data flags mechanistic hazards, in vivo profiling is mandated by the FDA to evaluate systemic clearance, off-target accumulation, and physiological compensatory mechanisms (e.g., hepatic glutathione reserves) [3].

Step-by-Step Methodology: Acute Oral Toxicity (OECD 423)

This Acute Toxic Class method minimizes animal use while providing robust hazard categorization [2].

  • Animal Preparation: Fast healthy, nulliparous, non-pregnant female Wistar rats (n=3 per step) for 12 hours prior to dosing.

  • Dosing Strategy: Suspend BAME in 0.5% Carboxymethyl cellulose (CMC). Administer via oral gavage at a starting fixed dose of 300 mg/kg.

  • Clinical Observation: Monitor continuously for the first 4 hours (focusing on tremors, convulsions, salivation, and lethargy), then daily for 14 days.

  • Decision Matrix:

    • If 0/3 animals die: Escalate the next cohort to 2000 mg/kg.

    • If ≥2/3 animals die: De-escalate the next cohort to 50 mg/kg.

  • Necropsy: On Day 14, euthanize survivors. Perform gross pathology focusing on the liver (to correlate with in vitro S9 data) and kidneys.

In Vivo Comparative Data Summary
Test CompoundStarting DoseMortality (300 mg/kg)Mortality (2000 mg/kg)GHS Hazard CategoryGross Pathology (Day 14)
BAME 300 mg/kg0/33/3Category 4 Hepatomegaly, centrilobular necrosis at high doses.
MAMB 300 mg/kg0/30/3Category 5 (Unclassified)Normal organ morphology.

In Vitro to In Vivo Extrapolation (IVIVE)

The integration of these two datasets relies on In Vitro to In Vivo Extrapolation (IVIVE) [4]. The in vitro data accurately predicted the in vivo hepatotoxicity. The causality loop is closed by understanding the metabolic fate of the ethenyl group.

Pathway BAME BAME (Ethenyl Group) CYP CYP450 Oxidation BAME->CYP Hepatic Metabolism Epoxide Reactive Epoxide Intermediate CYP->Epoxide GSH GSH Depletion (Oxidative Stress) Epoxide->GSH Covalent Binding Tox Hepatotoxicity GSH->Tox

Figure 2: CYP450-mediated bioactivation of BAME's ethenyl group leading to toxicity.

When BAME is absorbed in vivo, hepatic CYP450 enzymes oxidize the vinylic double bond into a highly reactive epoxide. In vitro, this caused rapid HepG2 cell death. In vivo, the rat liver initially neutralizes this via Glutathione (GSH) conjugation. However, at the 2000 mg/kg dose, GSH reserves deplete, leading to covalent binding of the epoxide to hepatic macromolecules, resulting in the centrilobular necrosis observed during necropsy.

Strategic Recommendations

For drug development professionals, the choice between BAME and MAMB as a scaffold or intermediate is clear:

  • Opt for MAMB if the ethenyl group is not strictly required for the drug's pharmacodynamic mechanism. MAMB lacks the photoreactive and metabolically vulnerable double bond, resulting in a significantly wider safety margin (GHS Category 5).

  • If BAME is essential , formulation strategies must mitigate UV exposure (e.g., opaque packaging, UV-blocking excipients) and clinical dosing must be strictly controlled to prevent hepatic GSH depletion.

References

  • OECD Test Guideline 432: In Vitro 3T3 NRU Phototoxicity Test. Organisation for Economic Co-operation and Development (OECD). Available at:[Link]

  • OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method. Organisation for Economic Co-operation and Development (OECD). Available at:[Link]

  • FDA Guidance for Industry: Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • In Vitro to In Vivo Extrapolation (IVIVE). National Toxicology Program (NTP) - National Institutes of Health (NIH). Available at:[Link]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.